Ethyl (2-(methylthio)ethyl)glycinate
Description
Ethyl (2-(methylthio)ethyl)glycinate is a glycine-derived ethyl ester featuring a methylthioethyl (–CH₂CH₂SCH₃) substituent. This compound is part of a broader class of amino acid esters used in pharmaceutical synthesis, agrochemicals, and organic intermediates. Its sulfur-containing side chain may confer unique reactivity, solubility, and biological activity compared to non-sulfur analogs.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
ethyl 2-(2-methylsulfanylethylamino)acetate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6-8-4-5-11-2/h8H,3-6H2,1-2H3 |
InChI Key |
JRJBJASUXSXUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCSC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Glycine Ethyl Ester Hydrochloride
Glycine ethyl ester hydrochloride is a common starting material, prepared by esterification of glycine with absolute ethanol catalyzed by either thionyl chloride or concentrated hydrochloric acid. The reaction is typically carried out under reflux at 80-85 °C for about 3 hours in a nitrogen atmosphere to avoid oxidation and side reactions. After completion, residual ethanol and catalyst are removed by decompression concentration, yielding a white crystalline solid of glycine ethyl ester hydrochloride with high purity (typically above 85%) and good yield (around 80%).
| Parameter | Condition | Outcome |
|---|---|---|
| Reagents | Glycine, absolute ethanol, catalyst (thionyl chloride or HCl) | Esterification catalyst |
| Molar ratio | Glycine : Ethanol : Catalyst = 1 : 5-10 : 5-10 | Optimized for yield |
| Temperature | 80-85 °C | Reflux |
| Atmosphere | Nitrogen | Prevents oxidation |
| Reaction time | 3 hours | Complete esterification |
| Product purity | >85% | White crystalline solid |
| Yield | ~80% | Efficient process |
Introduction of the 2-(Methylthio)ethyl Group
The key step involves the alkylation of the glycine ethyl ester with a methylthioethyl moiety. One effective approach is the synthesis of 2-chloroethyl methyl sulfide by reacting methyl mercaptan with dichloroethane under phase transfer catalysis conditions at 25-40 °C. This intermediate then undergoes nucleophilic substitution with the amino acid ester under controlled pH (7-10) and temperature to form the desired Ethyl (2-(methylthio)ethyl)glycinate.
The process avoids extremely toxic reagents and uses mild hydrolysis to remove protecting groups, enhancing safety and environmental compatibility.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Synthesis of 2-chloroethyl methyl sulfide | Methyl mercaptan + dichloroethane + phase transfer catalyst, 25-40 °C | Freezing ice water bath initially; then warm to 25-40 °C |
| Alkylation | Glycine ethyl ester hydrochloride + 2-chloroethyl methyl sulfide, pH 7-10 | Solid-liquid phase transfer catalysis |
| Protection of amino group | Formation of Schiff base with benzaldehyde, reflux at 80-85 °C | Protects amino group during alkylation |
| Hydrolysis | Mild HCl hydrolysis to remove protecting groups | Final deprotection step |
Protection and Deprotection Strategies
To prevent side reactions, the amino group of glycine ethyl ester is protected by forming a Schiff base with benzaldehyde under reflux in toluene or similar solvents. This intermediate is then subjected to alkylation. After the alkylation step, mild acidic hydrolysis removes the protecting groups, releasing the free amino and carboxyl functionalities in the product.
Catalysis and Purification
Esterification reactions in related systems have been catalyzed effectively by silica gel sulfonic acid, which can be recycled multiple times (1-6 cycles) and provides good yields when used in mass ratios of 5-20:100 relative to the substrate. Purification of the final ester product is typically achieved by vacuum distillation or column chromatography to obtain high purity material.
Summary Table of Preparation Methods
Additional Notes from Related Literature
- Alternative synthetic routes involving ethyl N-[bis(methylthio)methylene]glycinate intermediates have been reported in heterocyclic synthesis but are less direct for this compound preparation.
- The use of phase transfer catalysts and mild reaction conditions improves environmental and safety profiles compared to older methods relying on harsher reagents.
- The esterification and alkylation steps require careful control of temperature, pH, and atmosphere to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(methylthio)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Ethyl (2-(methylthio)ethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (2-(methylthio)ethyl)glycinate involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparison with Similar Compounds
The following analysis compares Ethyl (2-(methylthio)ethyl)glycinate with structurally related glycinate esters and sulfur-containing analogs, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Biological Activity
Ethyl (2-(methylthio)ethyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H15NO2S
- Molecular Weight : 175.26 g/mol
- IUPAC Name : Ethyl 2-(methylthio)ethylglycinate
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Enzyme Inhibition Studies
A study conducted on the enzyme inhibition properties of this compound revealed significant activity against certain targets. The following table summarizes the findings:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.3 |
| Carbonic anhydrase | Mixed-type | 15.0 |
These results indicate that this compound may serve as a lead compound for developing enzyme inhibitors.
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of this compound against various pathogens. The following table presents the minimum inhibitory concentration (MIC) values against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound possesses promising antimicrobial properties, warranting further exploration.
Case Study 1: Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated:
- Breast Cancer Cell Line (MCF-7) :
- IC50 = 20 µM
- Colon Cancer Cell Line (HT-29) :
- IC50 = 15 µM
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, indicating its therapeutic potential in cancer treatment.
Q & A
Q. What are the standard synthetic routes for Ethyl (2-(methylthio)ethyl)glycinate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between ethyl glycinate derivatives and 2-(methylthio)ethyl halides. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize acidic byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify the thioether moiety (δ ~2.1 ppm for S-CH) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and S-CH (700–750 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Elevated temps (60–80°C) accelerate kinetics but risk side reactions (e.g., ester hydrolysis) .
- Catalyst loading : Excess base may degrade the ester group; stoichiometric ratios are critical .
- Statistical analysis : Response Surface Methodology (RSM) identifies optimal conditions .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cysteine proteases) or receptors .
- Pharmacophore Mapping : Identify critical features (thioether, ester groups) for target binding .
- Validation : Compare docking scores with experimental binding assays (e.g., SPR or ITC) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- Temperature : Store at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC .
- pH : Assess stability in buffers (pH 3–9) to identify labile groups (e.g., ester hydrolysis at alkaline pH) .
- Light exposure : UV-vis spectroscopy detects photodegradation products .
Q. How should conflicting data on the compound’s reactivity with thiol-reactive probes be resolved?
- Methodological Answer :
- Control experiments : Compare reactivity with/without reducing agents (e.g., DTT) to rule out disulfide formation .
- Advanced spectroscopy : -NMR or X-ray crystallography resolves structural ambiguities .
- Replicate studies : Ensure reproducibility across labs using standardized protocols .
Q. What in silico methods predict metabolic pathways of this compound?
- Methodological Answer :
- CYP450 metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify oxidation sites (e.g., S-methyl group) .
- Metabolite identification : Combine QSAR models with LC-MS/MS fragmentation libraries .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and protein concentrations .
- Negative controls : Include reference compounds (e.g., known inhibitors) to validate assay sensitivity .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
